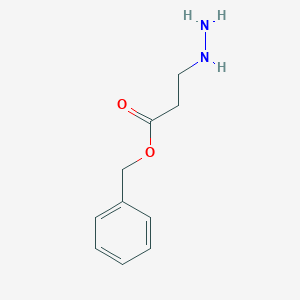
Benzyl 3-hydrazinylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-hydrazinylpropanoate is an organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a benzyl group attached to a 3-hydrazinylpropanoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-hydrazinylpropanoate typically involves the esterification of 3-hydrazinylpropanoic acid with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the hydrazine group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding carbonyl compounds.
Reduction: The compound can be reduced to form hydrazine derivatives, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Benzyl 3-oxo-propanoate.
Reduction: Benzyl 3-hydrazinylpropane.
Substitution: Benzyl 3-substituted-propanoate derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-hydrazinylpropanoate has found applications in various scientific research fields:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as a biochemical probe due to its reactive hydrazine group.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the development of new pharmaceuticals.
Industry: It is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of Benzyl 3-hydrazinylpropanoate involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with carbonyl-containing compounds, leading to the formation of hydrazones. This reactivity is exploited in biochemical assays and drug development. The compound can also inhibit certain enzymes by forming stable complexes with their active sites.
Comparación Con Compuestos Similares
Benzyl hydrazine: Similar structure but lacks the propanoate group.
3-Hydrazinylpropanoic acid: Lacks the benzyl group.
Benzyl 3-aminopropanoate: Contains an amino group instead of a hydrazinyl group.
Uniqueness: Benzyl 3-hydrazinylpropanoate is unique due to the presence of both benzyl and hydrazinylpropanoate groups, which confer distinct reactivity and potential applications. Its dual functionality makes it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
benzyl 3-hydrazinylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c11-12-7-6-10(13)14-8-9-4-2-1-3-5-9/h1-5,12H,6-8,11H2 |
Clave InChI |
UDZRBFDDXVRFKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)CCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


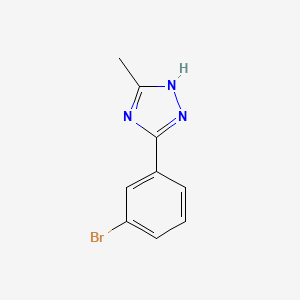
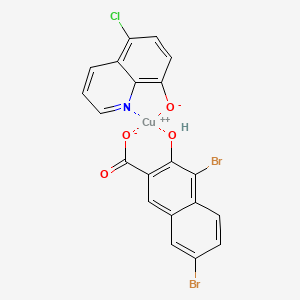
![2-Thioxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbaldehyde](/img/structure/B12829063.png)
![N-[(7,8-dihydropterin-6-yl)methyl]-4-(beta-D-ribofuranosyl)aniline 5'-phosphate](/img/structure/B12829066.png)
![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B12829078.png)

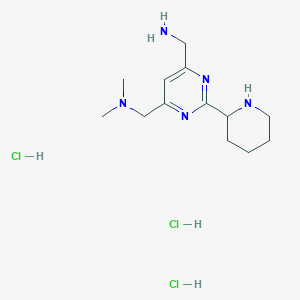
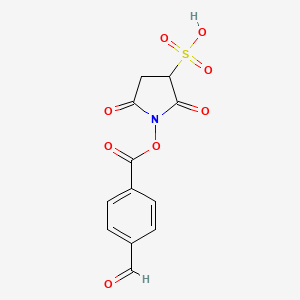
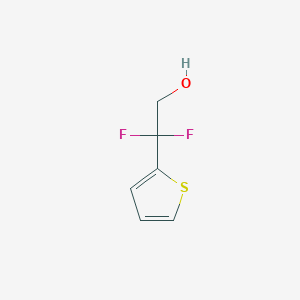
![3-(Chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B12829102.png)
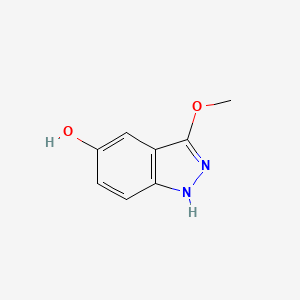
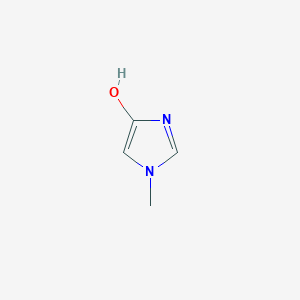
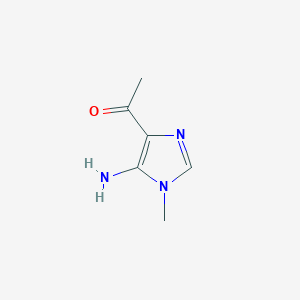
![trimethyl-[3,3,13,13-tetrakis(4-hexylphenyl)-16-trimethylstannyl-7,10,17,20-tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaen-6-yl]stannane](/img/structure/B12829129.png)
